molecular formula C16H16FN3O2 B1403093 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine CAS No. 556801-40-2

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Cat. No. B1403093
Key on ui cas rn: 556801-40-2
M. Wt: 301.31 g/mol
InChI Key: TWUSBZZLFHMSLQ-UHFFFAOYSA-N
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Patent
US08916567B2

Procedure details

50 ml of ethyl acetate, 13.5 ml of 4-phenyl piperazine, and 15.30 ml of diisopropyl ethyl amine were added into a 250 ml triple-neck flask. After magnetic stirring at room temperature, 9.0 ml of 3,4-difluoro-nitrobenzene was added. The reaction was carried out for 105 hours, followed by extraction with 150 ml of ethyl acetate for three times (150 ml×3). The extract was washed three times with saturated NaCl solution (150 ml×3), dried with anhydrous magnesium sulfate (MgSO4), and evaporated to dryness. An orange yellow solid was obtained which was recrystallized with a mixture of acetone and water in volumetric ratio of 9:1 to produce orange yellow crystals (23.66 g) with a yield of 96.33%.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
96.33%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(C(C)C)CC)(C)C.[F:22][C:23]1[CH:24]=[C:25]([N+:30]([O-:32])=[O:31])[CH:26]=[CH:27][C:28]=1F>C(OCC)(=O)C>[F:22][C:23]1[CH:24]=[C:25]([N+:30]([O-:32])=[O:31])[CH:26]=[CH:27][C:28]=1[N:10]1[CH2:11][CH2:12][N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Step Two
Name
Quantity
13.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Name
Quantity
15.3 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After magnetic stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 150 ml of ethyl acetate for three times (150 ml×3)
WASH
Type
WASH
Details
The extract was washed three times with saturated NaCl solution (150 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
An orange yellow solid was obtained which
CUSTOM
Type
CUSTOM
Details
was recrystallized with a mixture of acetone and water in volumetric ratio of 9:1

Outcomes

Product
Details
Reaction Time
105 h
Name
Type
product
Smiles
FC=1C=C(C=CC1N1CCN(CC1)C1=CC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 23.66 g
YIELD: PERCENTYIELD 96.33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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